![molecular formula C13H10BrNO B108204 (2-Aminophenyl)(2-bromophenyl)methanone CAS No. 845276-75-7](/img/structure/B108204.png)
(2-Aminophenyl)(2-bromophenyl)methanone
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Overview
Description
“(2-Aminophenyl)(2-bromophenyl)methanone” is a chemical compound with the molecular formula C13H10BrNO . It is used in the synthesis of pharmaceutical compounds .
Molecular Structure Analysis
The molecular weight of “(2-Aminophenyl)(2-bromophenyl)methanone” is approximately 276.129 Da, and its monoisotopic mass is 274.994568 Da .
Physical And Chemical Properties Analysis
“(2-Aminophenyl)(2-bromophenyl)methanone” has a density of 1.5±0.1 g/cm3, a boiling point of 432.5±25.0 °C at 760 mmHg, and a flash point of 215.4±23.2 °C . It has 2 hydrogen bond acceptors and 2 hydrogen bond donors .
Scientific Research Applications
Pharmaceutical Compound Synthesis
(2-Aminophenyl)(2-bromophenyl)methanone: is utilized in the synthesis of various pharmaceutical compounds . Its structure serves as a building block in the creation of molecules with potential therapeutic effects. The bromine atom in particular makes it a good candidate for further chemical reactions, such as Suzuki coupling, which is often used in the development of new drugs.
Analytical Method Development
This compound is used in analytical method development, especially in the validation of analytical methods for detecting impurities in drug substances . Its unique spectral properties allow it to be used as a standard in chromatography and spectroscopy.
Custom Synthesis
Lastly, (2-Aminophenyl)(2-bromophenyl)methanone is used in custom synthesis services, where it is tailored to meet specific research needs. This includes the synthesis of novel compounds for testing in various scientific fields .
Mechanism of Action
Target of Action
It is used as a synthetic reagent for the preparation of 4β-1’'-(benzoyl)anilino-4-desoxypodophyllotoxins , which are known to be useful as anticancer agents .
Mode of Action
As a synthetic reagent for 4β-1’'-(benzoyl)anilino-4-desoxypodophyllotoxins , it may contribute to the anticancer activity of these compounds.
Biochemical Pathways
Given its use in the synthesis of 4β-1’'-(benzoyl)anilino-4-desoxypodophyllotoxins , it may indirectly influence the pathways these compounds act upon.
properties
IUPAC Name |
(2-aminophenyl)-(2-bromophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWZTVFFYVPPHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70603441 |
Source
|
Record name | (2-Aminophenyl)(2-bromophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70603441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
845276-75-7 |
Source
|
Record name | (2-Aminophenyl)(2-bromophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70603441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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